molecular formula C18H16O2 B8592340 2-Methoxy-6-(4-methoxyphenyl)naphthalene CAS No. 59115-47-8

2-Methoxy-6-(4-methoxyphenyl)naphthalene

Cat. No. B8592340
CAS RN: 59115-47-8
M. Wt: 264.3 g/mol
InChI Key: MNBOGGWWWXXYKJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-methoxyphenyl)naphthalene is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
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properties

CAS RN

59115-47-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-methoxy-6-(4-methoxyphenyl)naphthalene

InChI

InChI=1S/C18H16O2/c1-19-17-8-5-13(6-9-17)14-3-4-16-12-18(20-2)10-7-15(16)11-14/h3-12H,1-2H3

InChI Key

MNBOGGWWWXXYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an 100 mL three-necked RB flask equipped with a magnetic bar, a condenser and a nitrogen gas inlet, 2-bromo-6-methoxynaphthalene (7.32 g, 30 mmol), 4-methoxybenzene boronic acid (4.86 g, 32 mmol) and 1-propanol (50 mL) were mixed and stirred at room temperature for approx. 30 min. Palladium acetate (0.02 g, 0.09 mmol), triphenylphosphine (0.07 g, 0.27 mmol), Na2CO3 solution (2M, 18 mL, 36 mmol) and water (10 mL) were added and the mixture was refluxed for 1.5 h. When the mixture was still hot, 30 mL of water was added and the mixture was stirred and cooled to room temperature. The resultant crystals were filtered, washed with water and recrystallized from acetone to give the DMPN title compound as colorless flakes (6.86 g, 86%). mp 194–196° C. (DSC 196° C). 1H NMR (500 MHz, CDCl3) δ 3.88 (s, 3H), 3.95 (s, 3H), 7–8 (m, 10 H). IR (KBr) ν (cm−): 3058 (Ph-H, w), 1028 (OCH3, s). Anal. Calcd for C18H16O2: C, 81.79; H, 6.10. Found: C, 81.80; H, 6.25. GC-MS (m/z) 264 (M+).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-6-methoxynaphthalene (23.79 g, 100.3 mmol) and tetrakis(triphenylphosphine)palladium (5.8 g, 5 mmol) was added a solution of 4-methoxyphenylmagnesium bromide in THF (400 mL of 0.5 N solution, 200 mmol). The stirred solution was heated to reflux for 3 hr, cooled to RT, and stirred into 200 mL of 1 N HCl. The mixture was extracted with dichloromethane and filtered through a short silica plug with dichloromethane. The solvent was removed to yield a crude yellow solid which was further purified by silica chromatography (20-50% ethyl acetate-hexanes) to yield 25.68 g (97%) of the title compound as a white solid: mp 190° C.; 1H NMR (CDCl3): δ 3.86 (3H, s), 3.93 (3H, s), 7.01 (2H, d, J=8.57 Hz), 7.14-7.18 (2H, m), 7.63 (2H, d, J=8.50 Hz), 7.67 (1H, dd, J=1.68 Hz, J=8.73 Hz), 7.76-7.80 (2H, m), 7.91 (1H, d, J=0.94 Hz); MS (ESI) m/z265 (M+H)+.
Quantity
23.79 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

The compound is prepared by the reaction of 2-bromo-6-methoxynaphthalene (500 mg, 2.11 mmol, 1 eq) with 4-methoxyphenylboric acid (313 mg, 2.12 mmol, 1 eq) according to method A in 5 h. The desired product was precipitated from hexane in a yield of 56% (311 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One

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